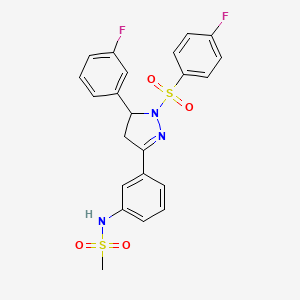

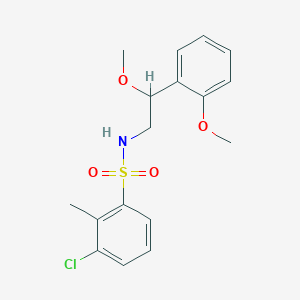

![molecular formula C23H24N4O3S B2502023 N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-10-5](/img/structure/B2502023.png)

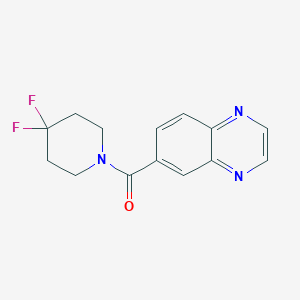

N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential biological activities, including antimalarial, antimicrobial, and antitumor properties. The presence of the sulfonamide group is a common feature in many biologically active compounds and can significantly affect the activity of the molecule .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives typically involves the formation of the triazolo ring through an oxidative ring closure or a cyclization reaction. For instance, an oxidative ring closure using sodium hypochlorite as the oxidant has been employed to synthesize a related compound, yielding the desired heterocycle in good purity . The synthesis of the specific compound would likely follow a similar pathway, with modifications to incorporate the ethyl and methoxybenzyl substituents on the sulfonamide moiety.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives is characterized by the presence of a triazolo ring fused to a pyridine ring. The substituents on the triazolo ring and the sulfonamide group can influence the electronic distribution and overall conformation of the molecule, which in turn can affect its biological activity. NMR and IR spectroscopy, along with elemental analysis, are commonly used to characterize these compounds and confirm their structures .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine core can undergo various chemical reactions, depending on the functional groups present. For example, the sulfonamide group can participate in reactions typical of sulfones, such as alkylation or arylation. The reactivity of the triazolo ring can also be modified by the presence of substituents, which can lead to the formation of new derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the molecule. These properties are important for the pharmacokinetic profile of the compound and can affect its bioavailability and metabolism. The sulfonamide group, in particular, is known to improve the aqueous solubility of the compounds, which is beneficial for their potential use as drugs .

Relevant Case Studies

Several case studies have demonstrated the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as therapeutic agents. For example, some derivatives have shown good antimalarial activity in vitro against Plasmodium falciparum . Others have been evaluated for their antitumor properties, with some compounds advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines . Additionally, antimicrobial and antifungal activities have been reported for various sulfonamide derivatives, highlighting the versatility of this chemical scaffold .

科学的研究の応用

Herbicidal Applications

N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibits notable applications in agriculture, specifically as a potent herbicide. Research by Moran (2003) highlighted the significant herbicidal activity of related N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds on a broad spectrum of vegetation at low application rates. This indicates a potential for effective weed control in various crop production settings Moran (2003).

Antimalarial Applications

The compound and its derivatives have shown promising results in antimalarial research. Karpina et al. (2020) discussed the synthesis and in vitro evaluation of a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents. Their research involved the virtual screening and molecular docking of a library of compounds, resulting in the identification of potent antimalarial agents after synthesizing and evaluating them against Plasmodium falciparum Karpina et al. (2020).

Antimicrobial and Insecticidal Applications

The triazolopyridine sulfonamide derivatives have also demonstrated significant antimicrobial and insecticidal activities. Xu et al. (2017) synthesized a series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and found them to exhibit good antifungal and insecticidal activities, indicating potential applications in plant protection and pest control Xu et al. (2017).

特性

IUPAC Name |

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-4-18-10-12-20(13-11-18)27(16-19-7-5-8-21(15-19)30-3)31(28,29)22-9-6-14-26-17(2)24-25-23(22)26/h5-15H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHPCKBROQCCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

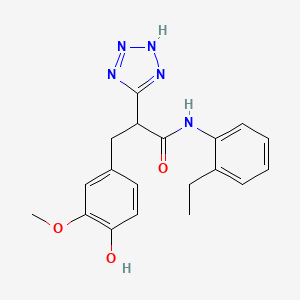

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)

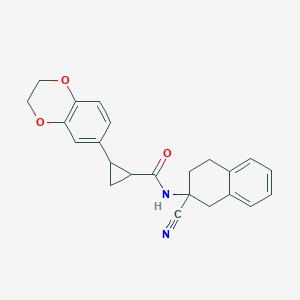

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

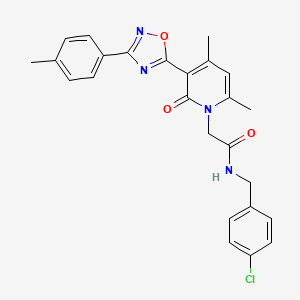

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)